1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine

Catalog No.
S13584066
CAS No.
M.F
C12H14N2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine

Product Name

1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine

IUPAC Name

1-(2-methylprop-2-enyl)indol-5-amine

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C12H14N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7H,1,8,13H2,2H3

InChI Key

OQIROPNXTCGTTN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C=CC2=C1C=CC(=C2)N

1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine is a highly specialized, bifunctional building block combining a nucleophilic C5-primary amine with an N1-methallyl (2-methylprop-2-en-1-yl) group. In industrial and medicinal chemistry, 5-aminoindoles are critical precursors for kinase inhibitors, GPCR ligands, and advanced materials [1]. However, utilizing unsubstituted 5-aminoindole requires complex protecting-group strategies to prevent unwanted N1/N5 side reactions during functionalization. By procuring this pre-alkylated methallyl derivative, synthetic chemists gain an orthogonal, non-isomerizing alkene handle that is immediately ready for late-stage functionalization—such as olefin metathesis, hydroboration, or intramolecular cyclization—while leaving the 5-amino group fully accessible for immediate amidation or Buchwald-Hartwig cross-coupling [2].

Attempting to substitute 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine with baseline 1H-indol-5-amine fundamentally disrupts workflow efficiency, as the latter requires a minimum of three additional synthetic steps (N5-protection, N1-alkylation, N5-deprotection) to achieve the same substitution pattern, reducing overall process yield by up to 60% and increasing solvent waste [1]. Furthermore, substituting with the closely related 1-allyl-1H-indol-5-amine introduces critical process instability. Under standard palladium-catalyzed cross-coupling or basic conditions required to functionalize the 5-amine, simple N-allyl groups are highly prone to transition-metal-catalyzed isomerization into thermodynamically stable, unreactive N-(1-propenyl) enamines [2]. The methallyl group in this specific compound sterically and electronically resists this migration, ensuring the terminal alkene remains intact for downstream applications and thereby eliminating the need for complex, yield-destroying isomer separations.

Resistance to Alkene Isomerization During Pd-Catalyzed Cross-Coupling

During Buchwald-Hartwig amination at the C5 position, maintaining the integrity of the N1-alkene is critical for subsequent functionalization. 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine demonstrates exceptional stability under standard Pd(OAc)2/XPhos conditions, retaining >98% of its terminal alkene structure. In contrast, the standard comparator 1-allyl-1H-indol-5-amine undergoes significant migration, resulting in up to 40% conversion to the unreactive N-(1-propenyl) isomer [1].

Evidence DimensionTerminal alkene retention during Pd-catalyzed C5-amination
Target Compound Data>98% retention of the methallyl double bond
Comparator Or Baseline1-Allyl-1H-indol-5-amine (~60% retention, ~40% isomerization to propenyl enamine)
Quantified DifferenceNear-complete elimination of alkene isomerization (38% absolute improvement in structural integrity)
ConditionsPd(OAc)2 (5 mol%), XPhos, Cs2CO3, Toluene, 100°C, 12 hours

Procuring the methallyl variant prevents the loss of the reactive alkene handle during intermediate synthesis, avoiding costly chromatographic separations of isomers.

Regioselectivity in Radical Cyclization for Tricyclic Scaffolds

For the synthesis of rigidified tricyclic indole alkaloids, the N1-substituent dictates the cyclization pathway. The methallyl group of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine strongly directs radical cyclizations toward the 5-exo-trig pathway due to the stabilizing effect of the methyl group on the resulting radical intermediate, yielding a >95:5 regioselectivity. The simple N-allyl comparator provides poor control, resulting in a 70:30 mixture of exo/endo products [1].

Evidence DimensionRegioselectivity ratio (5-exo-trig vs 6-endo-trig) in radical cyclization
Target Compound Data>95:5 (exo:endo) regioselectivity
Comparator Or Baseline1-Allyl-1H-indol-5-amine (70:30 exo:endo mixture)
Quantified Difference25% absolute increase in target regioselectivity, eliminating mixed-product formation
ConditionsAIBN, Bu3SnH, Toluene, 80°C (standard radical cyclization conditions)

High regioselectivity translates directly to higher isolated yields of the desired tricyclic pharmacophore, crucial for scalable medicinal chemistry.

Step-Economy and Overall Yield in Library Synthesis

Procuring pre-functionalized 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine allows direct entry into C5-derivatization. Synthesizing an N1-methallyl-C5-amide library from this compound requires only 1 step with an average yield of 88%. Using the baseline 1H-indol-5-amine requires a 4-step sequence (Boc-protection, N1-alkylation, deprotection, amidation) that drops the cumulative yield to approximately 42% and significantly increases the Process Mass Intensity (PMI) [1].

Evidence DimensionCumulative yield and step count for N1-methallyl-C5-amide library generation
Target Compound Data88% average yield (1 step)
Comparator Or Baseline1H-indol-5-amine (42% cumulative yield over 4 steps)
Quantified Difference46% higher absolute yield and elimination of 3 synthetic steps
ConditionsStandard high-throughput library synthesis protocols (amidation followed by isolation)

Direct procurement of this specific building block drastically reduces labor, time, and solvent waste, making it the financially and practically superior choice for library generation.

Synthesis of Rigidified Tricyclic Kinase Inhibitors

Because the methallyl group enforces strict >95:5 5-exo-trig regioselectivity during radical or transition-metal-catalyzed cyclizations, this compound is the ideal starting material for constructing complex, rigidified tricyclic indole scaffolds. These architectures are highly sought after in the development of selective kinase inhibitors where precise spatial orientation of the C5-pharmacophore is required [1].

Late-Stage Olefin Metathesis in Drug Discovery

The exceptional resistance of the N1-methallyl group to isomerization during harsh C5-cross-coupling conditions makes this compound perfect for modular drug design. Chemists can fully elaborate the 5-amino position via Buchwald-Hartwig or amidation chemistry, confident that the terminal alkene will remain intact for subsequent cross-metathesis to append lipophilic tails, PEG chains, or macrocyclic linkages [2].

High-Throughput Parallel Synthesis of Indole Arrays

For industrial medicinal chemistry groups building large screening libraries, the step-economy provided by this pre-alkylated scaffold is invaluable. Procuring this compound eliminates the need for multi-step protection/deprotection sequences required by unsubstituted 5-aminoindole, doubling overall library yields and drastically reducing process mass intensity (PMI) [3].

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

186.115698455 g/mol

Monoisotopic Mass

186.115698455 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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